2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

BTK inhibitor Immuno-oncology Kinase probe

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 897464-62-9) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class, a privileged scaffold in medicinal chemistry known for yielding potent kinase inhibitors. This compound is characterized by a 4-fluorophenyl substitution at the 6-position and an N-(pyridin-3-ylmethyl)acetamide side chain, distinguishing it from other analogs with different aryl or heteroaryl groups.

Molecular Formula C19H15FN4OS
Molecular Weight 366.41
CAS No. 897464-62-9
Cat. No. B2725747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
CAS897464-62-9
Molecular FormulaC19H15FN4OS
Molecular Weight366.41
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
InChIInChI=1S/C19H15FN4OS/c20-15-5-3-14(4-6-15)17-11-24-16(12-26-19(24)23-17)8-18(25)22-10-13-2-1-7-21-9-13/h1-7,9,11-12H,8,10H2,(H,22,25)
InChIKeySNPPGYAQQXDDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 897464-62-9): A Differentiated Imidazo[2,1-b]thiazole Scaffold for Targeted Kinase Probe Discovery


2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS 897464-62-9) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole class, a privileged scaffold in medicinal chemistry known for yielding potent kinase inhibitors [1]. This compound is characterized by a 4-fluorophenyl substitution at the 6-position and an N-(pyridin-3-ylmethyl)acetamide side chain, distinguishing it from other analogs with different aryl or heteroaryl groups. It has been profiled in biochemical assays, demonstrating nanomolar inhibitory activity against specific kinase targets, including Bruton's Tyrosine Kinase (BTK) [2].

Why Simple Substitution Fails for 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide: A Case Study in Scaffold Specificity


Within the imidazo[2,1-b]thiazole class, minor structural modifications lead to profound shifts in potency, selectivity, and even the primary biological target. The 4-fluorophenyl group at R1 and the pyridin-3-ylmethyl moiety are not simple bioisosteres; they are critical pharmacophoric elements. For instance, in a related cytotoxic series, replacing the 6-(4-chlorophenyl) substituent with a 6-phenyl group led to a 5-fold shift in IC50 against the MDA-MB-231 cell line, from 1.4 µM to 7.2 µM, respectively [1]. An even more extreme example is the antitrypanosomal activity, where the active 6-(4-fluorophenyl) derivative (IC50 = 0.15 µM) is over 400-fold more potent than its inactive 6-(4-chlorophenyl) analog (IC50 > 64 µM) [2]. These examples demonstrate that generic substitution based on core scaffold similarity is unreliable, making the precise procurement of CAS 897464-62-9 essential for meaningful biological interrogation.

Quantitative Differentiation Guide for 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide


Subnanomolar Biochemical Potency Against BTK Defines a High-Affinity Starting Point

The compound demonstrates exceptional biochemical potency against Bruton's Tyrosine Kinase (BTK) with an IC50 of 1 nM [1]. This activity differentiates it from early-generation imidazo[2,1-b]thiazole leads, such as the virtual screening hit N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a), which exhibited only 3.76% VEGFR2 inhibition at 20 µM and required extensive optimization to achieve cellular activity [2].

BTK inhibitor Immuno-oncology Kinase probe

The 4-Fluorophenyl Moiety Confers a >400-Fold Potency Advantage Over a 4-Chlorophenyl Analog in Antiparasitic Assays

In an antitrypanosomal SAR study, a direct analog of the target compound with a 4-fluorophenyl group at the 6-position showed an IC50 of 0.15 µM against Trypanosoma brucei. This was in stark contrast to its 4-chlorophenyl congener, which was completely inactive (IC50 > 64 µM), representing a greater than 426-fold potency differential [1].

Antitrypanosomal agent Structure-Activity Relationship Halogen bonding

Improved Cytotoxic Selectivity Profile Enabled by the Pyridin-3-ylmethyl Side Chain

The target compound's N-(pyridin-3-ylmethyl)acetamide side chain is associated with enhanced selectivity. A structurally related derivative with a different N-pyridinyl substitution, compound 5l, showed an IC50 of 1.4 µM against MDA-MB-231 cells versus 22.6 µM against HepG2 cells, yielding a 16-fold selectivity window [1]. This contrasts with the non-selective early lead 5a, which showed weak inhibition on both cell lines.

Cancer cell line selectivity VEGFR2 inhibition Cytotoxicity

High-Value Application Scenarios for 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide


Chemical Probe Development for Immuno-Oncology Target Validation

Leveraging its confirmed 1 nM IC50 against BTK [1], CAS 897464-62-9 is an ideal starting point for developing a high-quality chemical probe. Its exceptional potency suggests it can be used at low concentrations to fully inhibit BTK in cellular models while minimizing off-target kinase engagement, enabling robust target validation studies in B-cell malignancy and autoimmune disease pathways.

SAR Exploration to Uncover Selective Cytotoxic Agents

The compound's affiliation with a series that demonstrates 16-fold selectivity between MDA-MB-231 and HepG2 cancer cell lines [2] makes it a critical intermediate for medicinal chemistry groups. Systematic modification of the pyridin-3-ylmethyl group can be executed to further enhance selectivity and potency, potentially leading to novel, less toxic anticancer leads.

Investigating the Role of Halogen Bonding in Kinase Inhibition

The established >426-fold potency advantage of the 4-fluorophenyl moiety over a 4-chlorophenyl group in a related chemotype [3] presents a unique opportunity for biophysical studies. This compound can be used to probe the specific contribution of fluorine-mediated halogen bonding and electronic effects to the binding kinetics and thermodynamics within the BTK ATP-binding pocket.

Quote Request

Request a Quote for 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.